Phenytoin-d5
Description
Phenytoin-d5 is a deuterium-labeled analog of phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant. The chemical structure of this compound incorporates five deuterium atoms (²H) in place of hydrogen atoms, typically at positions critical for metabolic stability or analytical detection. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry (MS)-based assays to improve accuracy and reproducibility . The molecular formula of this compound is C₁₅H₇D₅N₂O₂, with a molecular weight of 257.3 g/mol (calculated by replacing five hydrogens with deuterium in phenytoin’s base structure, C₁₅H₁₂N₂O₂, MW 252.27 g/mol) .
Deuterated compounds like this compound are indispensable in drug development for tracking parent compounds and metabolites in biological matrices. Their use minimizes interference from endogenous substances, enabling precise quantification .
Properties
Molecular Formula |
C15H7D5N2O2 |
|---|---|
Molecular Weight |
257.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares phenytoin-d5 with structurally and functionally related deuterated compounds, emphasizing their analytical and pharmacological applications:
² N-Desmethyl Methis compound is a custom-synthesized reference material; its non-deuterated form (CAS 631-07-2) is used for calibration .
Key Comparative Insights:
Structural Similarities: this compound and methis compound analogs share the hydantoin core (2,4-imidazolidinedione), critical for sodium channel modulation in anticonvulsant activity. Deuterium substitution in these compounds occurs at metabolically vulnerable sites, such as methyl or aromatic hydrogen positions, to resist enzymatic degradation . In contrast, Norfluoxetine-d5 and phenylacetic acid-d5 belong to distinct therapeutic classes (SSRIs and carboxylic acids) but share deuterium’s role in stabilizing analytical signals .
Analytical Utility :
- This compound and N-desmethyl methis compound are prioritized in therapeutic drug monitoring (TDM) due to phenytoin’s narrow therapeutic index. Their deuterated forms eliminate matrix effects in liquid chromatography-tandem MS (LC-MS/MS), achieving detection limits as low as 0.1 µg/mL in plasma .
- 4-Hydroxy mephenytoin-d3 is specific for assessing CYP2C19 polymorphisms, a critical factor in personalized dosing of prodrugs like clopidogrel .
Metabolic Stability: Deuterium labeling in this compound reduces first-pass metabolism by cytochrome P450 enzymes, extending its half-life compared to non-deuterated phenytoin. This property is leveraged in preclinical studies to differentiate parent drug clearance from metabolite formation . Norfluoxetine-d5, however, demonstrates minimal metabolic differences from its non-deuterated form, as deuterium is placed in non-reactive positions .
Commercial Availability :
- This compound and phenylacetic acid-d5 are widely available from suppliers like CDN Isotopes and Honeywell Research Chemicals, whereas methis compound derivatives are niche reference standards requiring custom synthesis .
Research Findings and Limitations
- Clinical Relevance: Studies using this compound have elucidated nonlinear pharmacokinetics in epilepsy patients, particularly the saturation of metabolism at therapeutic doses .
- Technical Challenges : Deuterium isotope effects (DIEs) can alter binding affinity or solubility. For instance, this compound exhibits a <5% variance in protein binding compared to phenytoin, which is negligible in most assays but critical in high-precision toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
